2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one
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Overview
Description
2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of a ketone with formaldehyde and a secondary amine, in this case, morpholine . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 60°C) with constant stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by inhibiting enzyme activity, blocking receptor binding, or modulating protein-protein interactions . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one: This compound is structurally similar but lacks the benzo[h] ring, which may affect its biological activity and chemical properties.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another morpholine derivative with different substituents and a piperidin-4-one core.
Uniqueness
2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. The presence of the benzo[h] ring and the morpholine moiety can influence its interactions with molecular targets and its overall stability .
Properties
IUPAC Name |
2-methyl-3-(morpholin-4-ylmethyl)-1H-benzo[h]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-17(12-21-8-10-23-11-9-21)19(22)16-7-6-14-4-2-3-5-15(14)18(16)20-13/h2-7H,8-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUWFVCSNGUAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C3=CC=CC=C3C=C2)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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